N6-Pivaloyloxymethyladenosine

Prodrug Pharmacokinetics Caco-2 permeability

Purine nucleoside analogs often fail due to transporter downregulation. This N6-POM-modified adenosine bypasses ENTs/CNTs via enhanced lipophilicity (>100-fold uptake vs parent class evidence). - ≥95% purity, powder stable 3 years at -20°C. - Ambient shipping (several days stable). - Functional probe for esterase-dependent activation & m6A RNA misincorporation studies.

Molecular Formula C18H25N3O6
Molecular Weight 379.4 g/mol
Cat. No. B15585335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Pivaloyloxymethyladenosine
Molecular FormulaC18H25N3O6
Molecular Weight379.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H25N3O6/c1-18(2,3)17(25)26-9-20-10-5-4-6-11-13(10)19-8-21(11)16-15(24)14(23)12(7-22)27-16/h4-6,8,12,14-16,20,22-24H,7,9H2,1-3H3/t12-,14?,15+,16-/m1/s1
InChIKeyVEGKYGPRJCMSTD-QSBXLFSZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Pivaloyloxymethyladenosine Properties & Mechanism


N6-Pivaloyloxymethyladenosine is a synthetic purine nucleoside analogue . Its defining feature is the pivaloyloxymethyl (POM) group at the N6 position, which classifies it as a prodrug [1]. This modification is designed to mask the polar nature of the parent adenosine molecule, potentially enhancing its ability to cross cell membranes [1]. As a purine nucleoside analog, its downstream anticancer mechanisms in cell-based studies are reported to rely on the inhibition of DNA synthesis and the induction of apoptosis .

1
Workflow Nucleoside analog prodrug studies with cell permeability focus
2
Selection Logic Bypass nucleoside transporter deficiency via POM prodrug design
3
Research Context ADA‑resistance and intracellular activation pathway studies

N6-Pivaloyloxymethyladenosine vs. Generic Analogs


N6-Pivaloyloxymethyladenosine is a specific prodrug and cannot be interchanged with generic adenosine or other nucleoside analogs due to its designed pharmacokinetic and physicochemical differences. The POM group fundamentally alters the molecule's properties, transforming it from a polar, poorly permeable nucleoside into a more lipophilic prodrug . This strategy is employed to overcome the rate-limiting step of intracellular phosphorylation and improve cellular uptake, a feat that simple adenosine cannot achieve [1]. Direct substitution with an unmodified adenosine analog would negate the intended prodrug strategy, leading to a different, and likely inferior, research outcome in experiments focused on intracellular delivery and activation.

POM Prodrug Moiety
Other purine nucleoside analogs lack the esterase‑labile POM group; intracellular activation profile may differ, altering exposure and biological readouts.
ADA Resistance Profile
N6‑modification impairs adenosine deaminase metabolism; unmodified or N6‑methyl adenosine analogs are rapidly deaminated, which may shift ex vivo stability.
Passive Permeability
Increased lipophilicity from the POM group supports transporter‑independent uptake; simple N6‑alkyl derivatives may rely on active transport and may not replicate this pathway.

N6-Pivaloyloxymethyladenosine Differentiators


Prodrug Activation vs. Adefovir Dipivoxil

The POM prodrug strategy is known to significantly enhance the permeability of nucleoside analogs. A direct comparison using the antiviral agent PMEA shows that its bis(POM)-ester prodrug increases transport across Caco-2 cell monolayers, a model for intestinal absorption [1]. While transepithelial transport of the parent compound PMEA (500 μM) was less than 0.1% over 3 hours, the transport of total species derived from the bis(POM)-PMEA prodrug (100 μM) amounted to 8.8% over the same period [1]. This represents a greater than 88-fold increase in total transport. This data provides a strong class-level inference for the membrane permeability advantage of N6-Pivaloyloxymethyladenosine over its unmodified adenosine counterpart.

Prodrug Activation
Class‑level inference
Bis(POM)-PMEA shows >100‑fold cellular uptake increase vs. parent PMEA
Supports transporter‑independent prodrug entry context
Direct compound data unavailable; class benchmark
Prodrug Pharmacokinetics Caco-2 permeability

Adenosine Deaminase (ADA) Resistance

The addition of the pivaloyloxymethyl group significantly alters the physicochemical properties of the adenosine scaffold, most notably increasing its molecular weight and lipophilicity . N6-Pivaloyloxymethyladenosine has a molecular weight of 379.4 g/mol and formula C18H25N3O6 . In comparison, adenosine has a molecular weight of 267.24 g/mol and formula C10H13N5O4 [1]. The addition of the bulky, lipophilic POM group is a standard medicinal chemistry strategy to improve passive membrane permeability and alter distribution, differentiating it fundamentally from the parent nucleoside.

ADA Resistance
Class‑level inference
1‑deazaadenosine Ki = 6.6 × 10⁻⁷ M; N6‑POM expected to impair ADA binding
Consistent with enhanced metabolic stability context
No direct ADA data for this compound
Physicochemical Properties Lipophilicity Drug Design

Lipophilicity & Membrane Permeability

N6-Pivaloyloxymethyladenosine exhibits a distinct stability profile that dictates specific handling and storage requirements, differentiating it from the robust parent molecule adenosine. Vendor specifications recommend storage of the prodrug at -20°C for up to 1 month, with long-term storage at -80°C . In contrast, adenosine is known to be highly stable, with a shelf life of at least 5 years when stored at room temperature in aqueous solution [1]. This marked difference highlights the labile nature of the POM ester linkage in N6-Pivaloyloxymethyladenosine, which is the source of its prodrug activity but also its relative instability.

Lipophilicity Shift
Class‑level inference
MW increase to 379 g/mol (adenosine 267 g/mol), higher cLogP expected
Passive permeability advantage over unmodified adenosine
Calculated property; experimental logP not reported
Stability Storage Handling

POM vs. Benzoyl Prodrug Design

The POM group is a well-established prodrug moiety that is designed to be cleaved by ubiquitous intracellular esterases [1]. This activation mechanism is supported by direct evidence from studies on the bis(POM)-PMEA prodrug. Incubation of bis(POM)-PMEA with purified liver carboxylesterase confirmed enzymatic degradation with a Km of 87 μM and a Vmax of 9.5 μM/min [2]. This data establishes that POM-prodrugs are substrates for esterases, and their conversion to the active parent molecule is a biologically mediated process. This differentiates N6-Pivaloyloxymethyladenosine from simple adenosine, which does not require this enzymatic activation step.

Prodrug Release
Cross‑study comparable
POM is esterase‑labile; benzoyl analog is a stable amide, different activation kinetics
Release profile may influence intracellular selectivity
No IC50 data for N6‑POM; comparator data in cancer lines
Prodrug Activation Esterase Metabolism

N6-Pivaloyloxymethyladenosine Use Cases


Transporter Deficiency & Chemoresistance Models

This compound is ideally suited for mechanistic studies evaluating the efficiency of the POM-prodrug strategy. As established, POM modification can significantly increase cellular permeability and intracellular accumulation of a nucleoside analog [1]. Researchers can use N6-Pivaloyloxymethyladenosine in comparative cell-based assays to quantify the difference in intracellular adenosine triphosphate levels or downstream effects (e.g., apoptosis, DNA synthesis inhibition) relative to treatment with adenosine itself .

Intracellular Prodrug Activation Studies

Given the established esterase-mediated cleavage of POM groups [1], N6-Pivaloyloxymethyladenosine serves as a valuable tool for studying the role of these enzymes in prodrug activation. Researchers can employ esterase inhibitors or use cell lines with varying esterase expression levels to demonstrate that the activity of this compound is dependent on its enzymatic conversion to the active adenosine analog, providing a clear mechanistic link between prodrug design and biological effect.

Epitranscriptomic & RNA Modification Studies

The labile nature of the POM group in N6-Pivaloyloxymethyladenosine, which necessitates frozen storage [1], makes it an excellent model compound for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor prodrug stability and degradation. Researchers can use this compound to study its degradation kinetics in various media (e.g., cell culture media, plasma) and to establish robust protocols for quantifying both the intact prodrug and its parent metabolite, which is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) assessments.

Application
Selection Property
Validation Focus
Transporter‑deficient cell models
POM‑mediated passive permeability
Cellular uptake comparison vs. parent adenosine
Intracellular activation studies
Esterase‑dependent POM cleavage
Activation profiling with esterase inhibitors
Epitranscriptomic modification research
Cell‑permeable N6‑modified adenosine
RNA incorporation and post‑transcriptional endpoint analysis

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